molecular formula C6H12O2S2 B14351622 Propionic acid, 2,3-dimercaptopropyl ester CAS No. 99116-01-5

Propionic acid, 2,3-dimercaptopropyl ester

Cat. No.: B14351622
CAS No.: 99116-01-5
M. Wt: 180.3 g/mol
InChI Key: VYTRTPDGUKGQRH-UHFFFAOYSA-N
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Description

Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:

CH3CH2COOH+HSCH2CH(SH)OHCH3CH2COOCH2CH(SH)SH+H2O\text{CH}_3\text{CH}_2\text{COOH} + \text{HSCH}_2\text{CH(SH)OH} \rightarrow \text{CH}_3\text{CH}_2\text{COOCH}_2\text{CH(SH)SH} + \text{H}_2\text{O} CH3​CH2​COOH+HSCH2​CH(SH)OH→CH3​CH2​COOCH2​CH(SH)SH+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.

    Oxidation: The thiol groups in the ester can be oxidized to form disulfides.

    Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.

    Oxidation: Disulfides and other oxidized sulfur compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways involving thiol groups.

    Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.

Mechanism of Action

The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.

Comparison with Similar Compounds

Similar Compounds

    Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.

    Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.

    Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.

Uniqueness

Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.

Properties

CAS No.

99116-01-5

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

2,3-bis(sulfanyl)propyl propanoate

InChI

InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3

InChI Key

VYTRTPDGUKGQRH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC(CS)S

Origin of Product

United States

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